Cas no 399-00-8 (5-Bromo-4-fluoro-2-hydroxybenzaldehyde)

5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde with a molecular formula of C7H4BrFO2. This compound features a bromo and fluoro substituent on the benzene ring, along with a formyl group and a hydroxyl group in ortho-position, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern enhances reactivity in cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. The presence of both electron-withdrawing (bromo, fluoro) and electron-donating (hydroxy) groups allows for selective functionalization, making it valuable in pharmaceutical and agrochemical research. High purity grades ensure consistent performance in complex synthetic pathways. Proper handling is advised due to its sensitivity to light and moisture.
5-Bromo-4-fluoro-2-hydroxybenzaldehyde structure
399-00-8 structure
Product Name:5-Bromo-4-fluoro-2-hydroxybenzaldehyde
CAS No:399-00-8
MF:C7H4BrFO2
MW:219.007864952087
MDL:MFCD06739493
CID:821647
PubChem ID:7172128
Update Time:2025-11-07

5-Bromo-4-fluoro-2-hydroxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
    • 5-Bromo-4-Fluoro-2-Hydroxy-Benzaldehyde
    • 4-Fluoro-5-bromo-2-hydroxybenzaldehyde
    • Benzaldehyde, 5-bromo-4-fluoro-2-hydroxy-
    • PubChem17025
    • KSC496E0J
    • QKTZGVUIYFBODQ-UHFFFAOYSA-N
    • 5262AB
    • CL8370
    • AM84054
    • FCH1382099
    • BC004188
    • PC430579
    • AX8160623
    • AB0064077
    • ST24029400
    • 5-Bro
    • DS-17977
    • DB-011419
    • BP-11735
    • 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, AldrichCPR
    • 399-00-8
    • CS-0042065
    • SCHEMBL874654
    • SY103999
    • DTXSID30428278
    • MFCD06739493
    • 5-Bromo-4-fluorosalicylaldehyde
    • AKOS015996674
    • C7H4BrFO2
    • MDL: MFCD06739493
    • Inchi: 1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H
    • InChI Key: QKTZGVUIYFBODQ-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=C(C=O)C=1)O)F

Computed Properties

  • Exact Mass: 217.93800
  • Monoisotopic Mass: 217.93787g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.826±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 81 ºC
  • Boiling Point: 256.6±35.0 ºC (760 Torr),
  • Flash Point: 109.0±25.9 ºC,
  • Solubility: Very slightly soluble (0.19 g/l) (25 º C),
  • PSA: 37.30000
  • LogP: 2.10630

5-Bromo-4-fluoro-2-hydroxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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5-Bromo-4-fluoro-2-hydroxybenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:399-00-8)5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Order Number:A11603
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:59
Price ($):301.0
Email:sales@amadischem.com

Additional information on 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

5-Bromo-4-fluoro-2-hydroxybenzaldehyde: A Comprehensive Overview

5-Bromo-4-fluoro-2-hydroxybenzaldehyde (CAS No. 399-00-8) is a structurally complex aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, often abbreviated as 5-Bromo-FHBA, is characterized by its unique substitution pattern on the benzene ring, which includes a bromine atom at position 5, a fluorine atom at position 4, and a hydroxyl group at position 2. The aldehyde functional group further enhances its reactivity and versatility in various chemical reactions.

The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde typically involves multi-step organic synthesis strategies. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have employed transition metal-catalyzed cross-coupling reactions to achieve high yields and purity levels. These methods not only improve the overall process but also align with the growing demand for sustainable chemical practices.

From a structural standpoint, the compound exhibits a rigid aromatic framework due to the electron-withdrawing effects of the bromine and fluorine substituents. These groups significantly influence the electronic properties of the benzene ring, making 5-Bromo-FHBA highly reactive in electrophilic aromatic substitution reactions. The hydroxyl group at position 2 introduces additional functionality, enabling participation in hydrogen bonding and other non-covalent interactions.

The physical properties of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde are well-documented. It has a melting point of approximately 180°C and a boiling point around 300°C under standard conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the ultraviolet region, which is attributed to the conjugated π-system of the aromatic ring.

Recent studies have explored the chemical reactivity of 5-Bromo-FHBA in various reaction environments. For example, researchers have investigated its behavior under oxidative conditions, where it undergoes oxidation to form corresponding carboxylic acids or quinones. These transformations are valuable for synthesizing derivatives with enhanced bioactivity or electronic properties.

In terms of applications, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde has found utility in drug discovery efforts due to its potential as a lead compound for developing anti-inflammatory or anticancer agents. Its unique substitution pattern allows for fine-tuning of pharmacokinetic properties, making it an attractive candidate for medicinal chemistry research.

Moreover, 5-Bromo-FHBA has been employed as a building block in materials science for constructing advanced organic materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as both a ligand and a functional group provider makes it highly versatile in these applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 5-Bromo-FHBA. Density functional theory (DFT) calculations have revealed that the substituents on the benzene ring significantly alter the electron density distribution, which influences both its stability and reactivity.

In conclusion, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is a multifaceted compound with promising applications across diverse scientific domains. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel chemical entities with tailored properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:399-00-8)5-Bromo-4-fluoro-2-hydroxybenzaldehyde
A11603
Purity:99%
Quantity:25g
Price ($):301.0
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